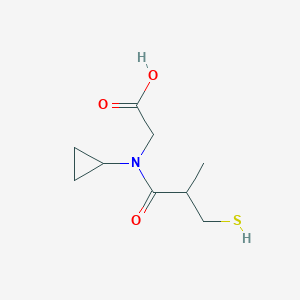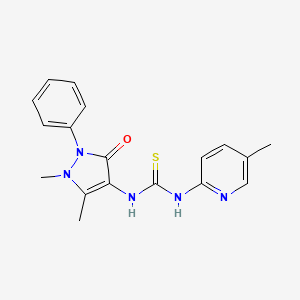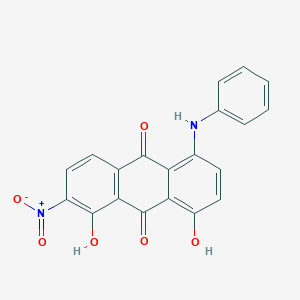
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color and is often used as a dye in various industrial applications. Its unique structure, which includes hydroxyl, nitro, and phenylamino groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- typically involves multiple steps. One common method starts with the nitration of 1,8-dihydroxyanthraquinone to introduce the nitro group. This is followed by the amination reaction to attach the phenylamino group. The reaction conditions often require the use of strong acids like sulfuric acid and high temperatures to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts can also enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further processed into dyes, pigments, and other industrial chemicals.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is widely used in the textile industry as a dye and in the production of pigments for paints and coatings.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with additional nitro groups.
1,5-Dihydroxyanthraquinone: Lacks the nitro and phenylamino groups, resulting in different chemical properties.
Disperse Blue 77: A related dye with similar applications in the textile industry.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
75431-62-8 |
|---|---|
Formule moléculaire |
C20H12N2O6 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
5-anilino-1,8-dihydroxy-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O6/c23-14-9-7-12(21-10-4-2-1-3-5-10)16-17(14)20(26)15-11(18(16)24)6-8-13(19(15)25)22(27)28/h1-9,21,23,25H |
Clé InChI |
CHHGTEXPCJBCEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


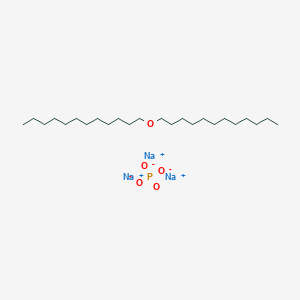
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
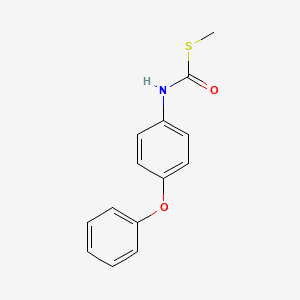

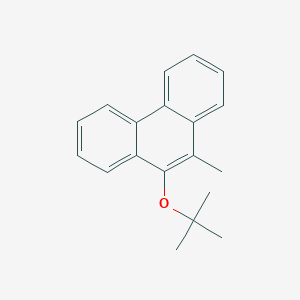
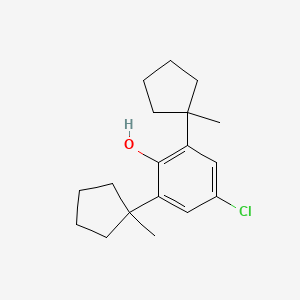
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

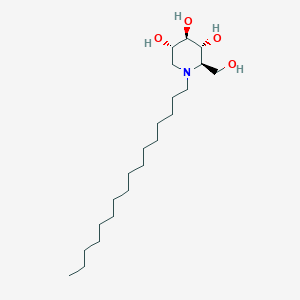
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
